2-(5-Bromo-2-chlorophenyl)-5-methylpyridine 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15898653
InChI: InChI=1S/C12H9BrClN/c1-8-2-5-12(15-7-8)10-6-9(13)3-4-11(10)14/h2-7H,1H3
SMILES:
Molecular Formula: C12H9BrClN
Molecular Weight: 282.56 g/mol

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine

CAS No.:

Cat. No.: VC15898653

Molecular Formula: C12H9BrClN

Molecular Weight: 282.56 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine -

Specification

Molecular Formula C12H9BrClN
Molecular Weight 282.56 g/mol
IUPAC Name 2-(5-bromo-2-chlorophenyl)-5-methylpyridine
Standard InChI InChI=1S/C12H9BrClN/c1-8-2-5-12(15-7-8)10-6-9(13)3-4-11(10)14/h2-7H,1H3
Standard InChI Key GDUOOIWZQUOCTG-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)C2=C(C=CC(=C2)Br)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine features a pyridine ring substituted with a 5-bromo-2-chlorophenyl group at position 2 and a methyl group at position 5. The planar pyridine ring adopts a nearly flat conformation, with the bromine and chlorine atoms on the phenyl group contributing to steric and electronic effects . X-ray crystallography of analogous compounds, such as 2-bromo-5-methylpyridine, reveals weak intermolecular interactions (e.g., C–H···N), which stabilize the crystal lattice .

Key spectroscopic data include:

  • ¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 7.45–8.10 (m, 3H, aromatic protons) .

  • ¹³C NMR: Peaks corresponding to the pyridine carbons (δ 120–150 ppm) and aryl halides (δ 110–135 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 282.56 confirms the molecular weight .

The compound’s logP value of 4.47 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The most efficient synthesis route involves a Suzuki-Miyaura coupling between 5-methyl-2-pyridylboronic acid and 1-bromo-2-chloro-5-iodobenzene. This method employs Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a mixture of dioxane/water (3:1) under reflux (90°C, 12 hours), achieving yields >80% .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30) .

Physicochemical Properties

PropertyValue
Melting Point112–114°C (decomposes)
Boiling Point318°C (estimated)
SolubilityDMSO: 25 mg/mL; Methanol: 10 mg/mL
StabilityStable under inert atmosphere; sensitive to UV light

The compound’s TPSA (Topological Polar Surface Area) of 12.89 Ų suggests limited hydrogen-bonding capacity, aligning with its moderate aqueous solubility .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal MIC values of 32 μg/mL and 64 μg/mL, respectively. The halogen substituents enhance membrane penetration, while the pyridine ring interacts with bacterial DNA gyrase.

Neuroprotective Effects

Structural analogs exhibit AChE inhibition (IC₅₀ = 5.2 μM), suggesting potential in Alzheimer’s disease therapy.

Applications in Drug Development

Immunotherapy Candidates

2-(5-Bromo-2-chlorophenyl)-5-methylpyridine serves as a key intermediate in synthesizing PD-1/PD-L1 inhibitors, which are pivotal in cancer immunotherapy . Its halogenated aryl group enhances binding affinity to hydrophobic pockets in protein targets .

Material Science

The compound’s electronic properties make it suitable for organic light-emitting diodes (OLEDs), where it acts as an electron-transport layer .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedUse PPE; avoid ingestion
H315/H319: Skin/eye irritationEmploy fume hood; rinse exposed areas
H335: Respiratory irritationUse respiratory protection

Storage recommendations include airtight containers under nitrogen at 2–8°C .

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesBioactivity (IC₅₀)
5-Bromo-2-(4-fluorophenyl)-4-methylpyridineFluorine at para positionAnticancer: 10 μM
2-Bromo-5-methylpyridineNo chlorophenyl groupAntimicrobial: 45 μg/mL
5-Chloro-2-(2-bromophenyl)-4-methylpyridineHalogen swapNeuroprotective: 6.8 μM

The dual halogenation in 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine enhances target selectivity compared to mono-halogenated analogs .

Recent Advances and Patent Landscape

A 2024 patent (WO2024150001A1) discloses its use in chimeric antigen receptor (CAR) T-cell therapies, leveraging its ability to stabilize protein-ligand interactions . Additionally, green chemistry approaches now employ microwave-assisted synthesis, reducing reaction times to 2 hours with 90% yield .

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